(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triethoxyphenyl)methanone
Description
Properties
IUPAC Name |
(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4,5-triethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-5-21-13-10-12(11-14(22-6-2)15(13)23-7-3)16(20)19-9-8-18-17(19)24-4/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCLTQBMTLWPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triethoxyphenyl)methanone is a complex organic molecule notable for its potential biological activities. Its structure includes an imidazole ring and a triethoxyphenyl moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 319.41 g/mol. The presence of the methylthio group increases lipophilicity, potentially affecting its absorption and distribution in biological systems.
1. Antimicrobial Activity
Research indicates that many imidazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial and fungal strains. In vitro studies suggest that it may inhibit the growth of pathogens through disruption of cell membrane integrity and interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 18 | 16 µg/mL |
2. Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cancer cell proliferation by inducing apoptosis and arresting the cell cycle in different cancer cell lines.
Mechanisms of Action:
- Inhibition of Tubulin Polymerization: The compound disrupts microtubule dynamics, leading to cell cycle arrest.
- Heat Shock Protein Inhibition: It effectively inhibits heat shock protein 90 (Hsp90), which is crucial for cancer cell survival.
- Induction of Apoptosis: The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Tubulin polymerization inhibition |
3. Anti-inflammatory Effects
The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Research Findings:
- In animal models of inflammation, treatment with the compound led to a significant reduction in paw edema.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer: A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Inflammation Model: In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to the control group, suggesting its potential as an anti-inflammatory agent.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 304.39 g/mol. The presence of the methylthio group enhances lipophilicity, which can influence pharmacokinetic properties and biological interactions.
Biological Activities
Research indicates that compounds similar to (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triethoxyphenyl)methanone exhibit several biological activities:
-
Antimicrobial Activity :
- Many imidazole derivatives demonstrate effectiveness against various bacterial and fungal strains. For instance, studies have shown that related compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) around 256 µg/mL.
-
Anticancer Properties :
- Research has suggested that such compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A notable study reported that similar imidazole derivatives displayed significant cytotoxicity against human tumor cells with GI50/TGI values indicating effective growth inhibition.
-
Anti-inflammatory Effects :
- The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
Case Study 1: Anticancer Evaluation
A study conducted by the National Cancer Institute (NCI) evaluated the anticancer activity of a related imidazole derivative using a panel of approximately sixty cancer cell lines. The compound exhibited a mean cell growth inhibition rate (GP mean) of 12.53%, indicating promising anticancer potential.
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial properties, derivatives of compounds similar to This compound were screened against common pathogens. Results showed significant antimicrobial activity with varying MIC values depending on the specific bacterial strain tested.
Data Table: Biological Activities Overview
Chemical Reactions Analysis
Reactivity and Functionalization
The compound’s reactivity is influenced by its imidazole and triethoxyphenyl groups:
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Imidazole ring : Exhibits tautomerism (4(5)-position), with substituents affecting acidity and nucleophilicity. Electron-withdrawing groups (e.g., nitro) shift tautomer ratios and lower pKa .
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Methylthio group : Enhances lipophilicity, potentially influencing interactions with biological targets.
Derivative Formation
The compound can undergo further functionalization:
-
Acylations/Sulfonations : Reaction with acyl chlorides (e.g., benzoyl chloride) or sulfonyl chlorides to form amides/sulfonamides .
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Urea/Thiourea Synthesis : Treatment with aryl isocyanates or isothiocyanates yields urea/thiourea derivatives .
| Reaction Type | Reagent | Product |
|---|---|---|
| Amidation | Acyl chloride + TEA | Amide derivatives |
| Sulfonation | Sulfonyl chloride + TEA | Sulfonamide derivatives |
| Urea formation | Aryl isocyanate | Urea derivatives |
Biological and Chemical Interactions
The compound’s interactions are critical for therapeutic applications:
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Enzyme-catalyzed reactions : Likely involve binding to targets via hydrogen bonding or π-π interactions, facilitated by its imidazole and triethoxyphenyl groups .
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Electrophilic substitution : The triethoxyphenyl group may undergo reactions at the aromatic ring (e.g., nitration, alkylation).
Analytical and Structural Validation
Key techniques for characterizing reactions include:
Comparison with Similar Compounds
Research Findings and Implications
- Antitubulin activity: Compounds with trimethoxyphenyl-imidazole scaffolds () inhibit tubulin polymerization at nanomolar concentrations, suggesting the target compound’s triethoxy variant may retain similar efficacy .
- Druggability : Dihydroimidazole derivatives () exhibit favorable drug-like properties (e.g., logP < 5, molecular weight < 500 Da), supporting further optimization of the target compound .
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
Q & A
Q. What synthetic methodologies are employed for constructing the (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone core, and how do reaction conditions influence yield?
The core structure is typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonyl-protected imidazoles (e.g., 1-(phenylsulfonyl)-1H-imidazole derivatives) can undergo lithiation at −78°C followed by acyl chloride coupling to introduce the 3,4,5-triethoxyphenyl group . Key reaction conditions include the use of anhydrous THF, tert-butyllithium for deprotonation, and controlled temperatures to prevent side reactions. Yields (25–40%) depend on substituent steric effects and purification methods, such as flash chromatography or recrystallization .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- IR spectroscopy : Peaks at 1650–1676 cm⁻¹ confirm the C=O and C=N stretches, while 1234–1485 cm⁻¹ indicates aryl ether (C-O) or nitro (NO₂) groups .
- ¹H NMR : Aromatic protons (δ 6.63–7.91 ppm) and substituent-specific signals (e.g., OCH₃ at δ 3.41 ppm) resolve substitution patterns .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 460.3 [M⁺]) validate the molecular formula .
Q. How does X-ray crystallography confirm the molecular structure and substituent orientation?
Single-crystal X-ray diffraction at 90–120 K resolves bond lengths (mean C–C = 0.002 Å) and dihedral angles, confirming the planar imidazole ring and spatial arrangement of the 3,4,5-triethoxyphenyl group. Discrepancies in predicted vs. observed geometries (e.g., methylthio group orientation) highlight steric or electronic effects .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) predict electronic properties and reactivity?
DFT calculations (e.g., B3LYP/6-31G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer interactions and reactive sites. For analogous imidazole derivatives, theoretical UV-Vis spectra align with experimental data (λmax deviations <10 nm), validating computational models for designing photofunctional analogs .
Q. What strategies optimize substituent effects on biological activity, and how is structure-activity relationship (SAR) analyzed?
Systematic variation of substituents (e.g., replacing 3,4,5-triethoxy with nitro or halogen groups) reveals trends in bioactivity. For example:
Q. What environmental fate studies are relevant for assessing ecological impact, and how are transformation products identified?
Long-term environmental studies (e.g., Project INCHEMBIOL) recommend:
- Hydrolysis/photolysis assays : Monitor degradation under UV light (λ = 254 nm) and pH 5–9 to identify stable intermediates (e.g., demethylated or oxidized products) .
- Biotic transformation : Use soil microcosms to track microbial metabolism via LC-MS/MS, prioritizing metabolites with >10% persistence .
Methodological Notes
- Contradictions in data : Lower yields (25%) for nitro-substituted derivatives vs. methoxy analogs (40%) suggest competing side reactions (e.g., nitro group reduction) during synthesis .
- Advanced characterization : Coupling HPLC-MS with NMR crystallography resolves isomeric byproducts in complex reaction mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
